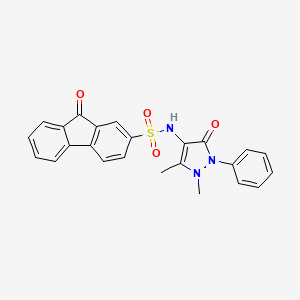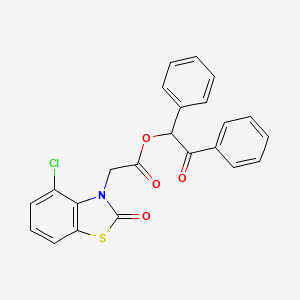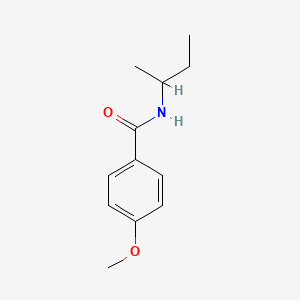![molecular formula C15H16ClNO4S B3844508 1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfonylpropan-2-ol](/img/structure/B3844508.png)
1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfonylpropan-2-ol
描述
1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfonylpropan-2-ol is a chemical compound with a molecular formula of C15H16ClNO2S It is known for its unique structure, which includes a chlorophenyl group, a pyridinyl group, and a sulfonyl group
准备方法
The synthesis of 1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfonylpropan-2-ol involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 4-chlorophenol, pyridine-2-sulfonyl chloride, and 3-chloropropanol.
Reaction Conditions: The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfonylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfonylpropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfonylpropan-2-ol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfonylpropan-2-ol can be compared with other similar compounds, such as:
1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfanylpropan-2-ol: This compound has a similar structure but contains a sulfanyl group instead of a sulfonyl group. It exhibits different chemical reactivity and biological activity.
1-[(4-Chlorophenyl)methoxy]-2-fluoro-3-methylbenzene: This compound has a different substitution pattern on the aromatic ring, leading to variations in its chemical and biological properties.
3-Cyanopyridines: These compounds share the pyridine core but have different substituents, resulting in diverse pharmacological activities.
属性
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-pyridin-2-ylsulfonylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c16-13-6-4-12(5-7-13)9-21-10-14(18)11-22(19,20)15-3-1-2-8-17-15/h1-8,14,18H,9-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGJSVFMUQQMAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)CC(COCC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-chlorophenyl)sulfonyl]-2-methylpiperidine](/img/structure/B3844435.png)
![3-[(cyclohexylamino)sulfonyl]-4-methoxybenzoic acid](/img/structure/B3844441.png)
![1-(1,3-Benzothiazol-2-ylsulfanyl)-3-[(4-chlorophenyl)methoxy]propan-2-ol](/img/structure/B3844444.png)

![3-{N'-[(E)-[4-(Diethylamino)phenyl]methylidene]hydrazinecarbonyl}-N-(4-fluorophenyl)propanamide](/img/structure/B3844467.png)
![N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine](/img/structure/B3844468.png)
![3-hexyl-1-hydroxy-9-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3844473.png)
![2-[4-(4-methoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B3844479.png)


![2-chloro-N'-[1-(2-naphthyl)ethylidene]benzohydrazide](/img/structure/B3844493.png)
![4-[(2,6-dimethylmorpholin-4-yl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B3844496.png)


